Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
benzyl 3-prop-2-ynylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-2-7-14-10-6-11-17(12-14)16(18)19-13-15-8-4-3-5-9-15/h1,3-5,8-9,14H,6-7,10-13H2 |
InChI Key |
OLPYTGUIPLINEH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Protection of the piperidine nitrogen with a benzyl carbamate (Cbz) group.
- Introduction of the propargyl substituent at the 3-position of the piperidine ring via nucleophilic substitution or alkylation.
- Purification by chromatographic methods to isolate the desired product with high purity.
Typical Synthetic Route
A representative synthetic route involves the following steps:
- Starting Material : Piperidine or a suitably substituted piperidine derivative.
- N-Protection : The nitrogen atom of piperidine is protected by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine) to yield benzyl piperidine-1-carboxylate.
- 3-Position Functionalization : The 3-position of the piperidine ring is functionalized by alkylation with propargyl bromide or propargyl chloride in the presence of a strong base, such as sodium hydride or potassium carbonate, facilitating nucleophilic substitution.
- Purification : The crude product is purified by silica gel column chromatography using appropriate solvents (e.g., ethyl acetate/hexane mixtures).
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Protection | Benzyl chloroformate, triethylamine, CH2Cl2, 0 °C to RT, 18 h | 85-95 | Anhydrous conditions improve yield |
| 3-Alkylation | Propargyl bromide, NaH or K2CO3, DMF or THF, RT to 60 °C, 6-12 h | 70-85 | Base choice affects regioselectivity |
| Purification | Silica gel chromatography, EtOAc/hexane gradient | >95 purity | Confirmed by NMR and MS |
Representative Experimental Procedure
- To a stirred solution of benzyl piperidine-1-carboxylate (1 equiv) in anhydrous tetrahydrofuran (THF), sodium hydride (1.1 equiv) is added slowly at 0 °C under nitrogen atmosphere.
- After hydrogen evolution ceases, propargyl bromide (1.2 equiv) is added dropwise.
- The reaction mixture is stirred at room temperature for 6 hours.
- The reaction is quenched with water, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated.
- The crude product is purified by silica gel chromatography to afford this compound as a colorless oil or solid.
Spectroscopic Characterization
- [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup): Aromatic protons of benzyl group appear around δ 7.3-7.4 ppm; propargyl methylene protons at δ ~4.0-4.5 ppm; alkyne proton at δ ~2.5 ppm; piperidine ring protons between δ 1.5-3.5 ppm.
- [^13C NMR](pplx://action/followup): Signals corresponding to carbamate carbonyl (~δ 155 ppm), aromatic carbons (~δ 128-135 ppm), alkyne carbons (~δ 75-80 ppm), and aliphatic carbons of piperidine ring.
- Mass Spectrometry (ESI): Molecular ion peak consistent with the expected molecular weight.
Comparative Analysis of Preparation Methods
Influence of Base and Solvent
| Base Used | Solvent | Reaction Temperature | Yield (%) | Comments |
|---|---|---|---|---|
| Sodium hydride | THF | 0 °C to RT | 80-85 | Efficient deprotonation |
| Potassium carbonate | DMF | RT to 60 °C | 70-80 | Milder base, longer reaction time |
| Triethylamine | Acetonitrile | RT | 60-70 | Less effective for alkylation |
Protection Strategies
While benzyl carbamate is the most common protecting group for the piperidine nitrogen due to its stability and ease of removal, alternatives such as tert-butoxycarbonyl (Boc) groups have been reported but are less favored for this compound due to potential side reactions during alkylation.
Purification Techniques
Column chromatography on silica gel remains the standard for purification, with solvent gradients optimized to separate unreacted starting materials and side products. Crystallization is less common due to the compound's solubility profile.
Research Findings and Perspectives
- The preparation of this compound is well-established with reproducible yields above 70% for the key alkylation step under anhydrous and inert atmosphere conditions.
- The choice of base and solvent critically affects regioselectivity and yield, with sodium hydride in THF providing the best balance of reactivity and selectivity.
- Spectroscopic data consistently confirm the structural integrity of the product, supporting the reliability of the synthetic approach.
- This compound serves as a valuable intermediate for further functionalization, including radiolabeling for positron emission tomography (PET) imaging agents targeting GABA transporters.
- Challenges remain in scaling up the synthesis due to the sensitivity of the propargyl group to polymerization and side reactions, necessitating careful control of reaction parameters.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Nitrogen Protection | Benzyl chloroformate, NEt3, 0 °C to RT | High yield, stable intermediate |
| Alkylation Reagent | Propargyl bromide | Efficient substitution |
| Base | Sodium hydride | High conversion, minimal side reactions |
| Solvent | Tetrahydrofuran (THF) | Good solubility and reactivity |
| Reaction Atmosphere | Nitrogen, anhydrous conditions | Prevents oxidation and moisture interference |
| Purification | Silica gel chromatography | >95% purity achieved |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The tertiary amine in the piperidine ring participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reacting with alkyl halides (e.g., 1-(3-chloropropyl)piperazine) under basic conditions (K₂CO₃/NaI in acetone) forms quaternary ammonium derivatives. This reaction is critical for synthesizing analogs with modified pharmacological profiles .
-
Acylation : The nitrogen reacts with acyl chlorides or anhydrides to form amides, as demonstrated in the synthesis of tert-butyl nipecotate derivatives .
Table 1: Nucleophilic Substitution Conditions and Products
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromobut-1-yne | K₂CO₃, NaI, acetone | tert-Butyl 1-(but-3-yn-1-yl)piperidine | 43% | |
| Ethyl nipecotate | Pd(dppf)Cl₂, CuI, dioxane | Ethyl 1-(4-(2-bromophenyl)but-3-yn-1-yl) | 69% |
Alkyne-Specific Reactions
The prop-2-yn-1-yl group enables alkyne-centric transformations:
-
Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl halides (e.g., 2-bromoiodobenzene) yields biarylalkynes. This reaction uses Pd(dppf)Cl₂/CuI in dioxane/water at 60°C .
-
Cycloadditions : The alkyne undergoes [3+2] cycloadditions with azides (potential for click chemistry applications), though explicit examples require further validation.
Table 2: Alkyne Reactivity in Cross-Coupling Reactions
Benzyl Ester Transformations
The benzyl ester group undergoes hydrolysis and transesterification:
-
Ester Hydrolysis : Under acidic (HCl/THF) or basic (NaOH/EtOH) conditions, the ester cleaves to form carboxylic acids. For example, hydrolysis yields 3-(prop-2-yn-1-yl)piperidine-1-carboxylic acid .
-
Amidation : Reacting with amines (e.g., benzylamine) in the presence of coupling agents forms amides, as seen in neuroprotective nitrone derivatives .
Table 3: Ester Reactivity and Derivatives
Oxidation and Functionalization
-
Alkyne Oxidation : The terminal alkyne can be oxidized to ketones or carboxylic acids using Hg²⁺/H₂SO₄ or O₃, respectively .
-
Benzylic Oxidation : The benzyl group oxidizes to benzoyl derivatives under strong oxidants (e.g., KMnO₄), though this may compromise ester integrity .
Comparative Reactivity with Analogs
Structural analogs exhibit distinct reactivities:
Scientific Research Applications
Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a piperidine derivative with a unique structure, featuring a piperidine ring substituted at the 3-position with a prop-2-yn-1-yl group and a benzyl ester at the carboxylate position. This compound is used in medicinal chemistry for its diverse biological activities, particularly in developing drugs that target central nervous system disorders. Its structural features may influence its selectivity and potency as an enzyme inhibitor.
Scientific Research Applications
- Neuropharmacology this compound has shown potential biological activities, particularly in neuropharmacology. Similar compounds have been studied for their ability to interact with monoamine oxidase isoforms, which are critical enzymes in neurotransmitter metabolism. Its structural analogs are being explored for their potential as inhibitors of monoamine oxidase, which could lead to treatments for depression and anxiety disorders.
- Anticancer Properties Compounds with similar frameworks have been investigated for their anticancer properties due to their ability to modulate key signaling pathways in cancer cells. Its derivatives have been investigated for their effects on various cellular pathways, including those involved in cancer progression and neurodegenerative diseases.
- Monoamine Oxidase Inhibition Interaction studies involving this compound focus on its binding affinity and selectivity towards various biological targets. Studies on related piperidine derivatives have shown differential inhibition of monoamine oxidase isoforms A and B, suggesting that modifications to the structure can significantly alter pharmacological profiles.
Table of Related Compounds and Their Applications
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Propargylpiperidine | Piperidine ring with a propargyl substituent | Known for selective inhibition of monoamine oxidase |
| N-benzylpiperidine | Piperidine ring with a benzyl substituent | Exhibits different pharmacological properties |
| 4-styrylpiperidine | Piperidine ring with a styryl group | Potential activity against various cancer types |
| 3-(4-fluorobenzyl)piperidine | Piperidine ring with a fluorobenzene substituent | Enhanced activity against specific enzyme targets |
Mechanism of Action
The mechanism of action of Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Structural and Functional Trends
- Substituent Reactivity: Bromoacetyl (C₁₅H₁₈BrNO₃) and chlorocarbonyl (C₁₄H₁₆ClNO₃) groups introduce electrophilic sites, enabling cross-coupling or nucleophilic substitution reactions . In contrast, ethoxy-oxopropyl (C₁₈H₂₃NO₅) and amino-cyclopropyl (C₂₀H₂₉N₃O₃) substituents enhance stability or target-specific interactions .
Research Findings and Implications
Physicochemical Properties
- Polar groups (e.g., -OH, -NH₂) improve aqueous solubility but may reduce bioavailability .
- Thermal Stability: Ethoxy-containing derivatives (C₁₈H₂₃NO₅) exhibit stability under standard storage, whereas halogenated analogs may degrade under harsh conditions .
Biological Activity
Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a piperidine derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a prop-2-yn-1-yl substituent at the 3-position and a benzyl ester at the carboxylate position. This unique structure contributes to its biological activity, particularly in neuropharmacology and cancer treatment.
| Feature | Description |
|---|---|
| Chemical Class | Piperidine Derivative |
| Substituents | Prop-2-yn-1-yl, Benzyl Ester |
| Potential Applications | Neuropharmacology, Cancer Treatment |
This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. Notably, it has been studied for its interactions with monoamine oxidase (MAO) isoforms A and B, which are crucial for neurotransmitter metabolism. The structural features of this compound may enhance its selectivity and potency as an MAO inhibitor, potentially aiding in the treatment of depression and anxiety disorders.
Enzyme Inhibition
The compound's propynyl group can form covalent bonds with active site residues of target enzymes, leading to inhibition of their activity. This mechanism is vital for its potential role in modulating metabolic pathways associated with various diseases.
Receptor Binding
This compound can also bind to specific receptors, influencing cellular signaling pathways. This interaction may affect cell function and behavior, contributing to its anticancer properties.
Neuropharmacological Effects
Research indicates that derivatives of this compound can selectively inhibit MAO isoforms, which may lead to increased levels of neurotransmitters such as serotonin and dopamine. This action supports the development of treatments for mood disorders.
Anticancer Properties
Studies have shown that piperidine derivatives exhibit significant anticancer activity against various cell lines. For instance, related compounds have demonstrated selective cytotoxicity against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells. The most potent derivatives were found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, suggesting a mechanism similar to that of established chemotherapeutic agents like paclitaxel .
Case Studies
- Study on Anticancer Activity : In a recent study, synthesized piperidine derivatives were tested against multiple cancer cell lines using MTT assays. The results indicated that several derivatives exhibited comparable anticancer potential to 5-fluorouracil (5-FU), a standard chemotherapy drug. Notably, one derivative was shown to induce cell cycle arrest and prevent tubulin polymerization .
- Neuropharmacological Research : Another investigation focused on the interaction of similar piperidine derivatives with MAO isoforms. The findings suggested that modifications in the molecular structure could significantly alter the pharmacological profile, enhancing selectivity towards MAO-B over MAO-A.
Q & A
Q. What are the recommended synthesis protocols for Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Stepwise Alkylation: React 3-aminopiperidine derivatives with propargyl bromide under basic conditions (e.g., cesium carbonate in DMF) at elevated temperatures (100–150°C). Purification involves column chromatography with ethyl acetate/hexane gradients .
- Carbamate Formation: Use benzyl chloroformate to protect the piperidine nitrogen, followed by propargyl group introduction via Sonogashira coupling or alkyne addition .
Key Considerations:
- Monitor reaction progress with TLC or LC-MS.
- Optimize solvent polarity to prevent byproducts (e.g., dimerization of propargyl groups).
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .
- First Aid:
- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap and water; remove contaminated clothing immediately .
- Storage: Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption or oxidation .
Note: Toxicological data are limited; assume acute toxicity until proven otherwise .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- Spectroscopy:
- Crystallography: Use SHELXL for single-crystal X-ray refinement. Key parameters: R-factor <5%, resolution ≤1.0 Å .
- Mass Spectrometry: ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can data contradictions in spectral analysis be resolved?
Methodological Answer:
- Scenario: Discrepancies in NMR integration ratios or unexpected crystallographic symmetry.
- Approach:
- Dynamic Effects: Use VT-NMR to assess temperature-dependent conformational changes (e.g., piperidine ring puckering) .
- Crystallographic Refinement: Apply SHELXL’s TWIN/BASF commands to model disorder or twinning. Validate with R₁ and wR₂ convergence plots .
- DFT Calculations: Compare experimental IR/Raman spectra with Gaussian-optimized structures to identify tautomers or stereoisomers .
Example: A propargyl group’s rotational barrier may cause splitting in ¹H NMR; simulate with DFT to confirm .
Q. What computational methods predict reactivity and stability?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO/water) using AMBER or GROMACS. Analyze hydrogen bonding with the carbamate carbonyl .
- DFT Studies: Calculate Fukui indices to identify nucleophilic (piperidine N) and electrophilic (propargyl C) sites. Use B3LYP/6-31G* basis sets .
- Docking: Screen for biological activity by docking into enzyme active sites (e.g., acetylcholinesterase) with AutoDock Vina .
Q. How can reaction yields be optimized for scale-up?
Methodological Answer:
-
Parameter Screening:
Variable Optimal Range Impact on Yield Temperature 100–120°C Prevents decomposition Catalyst Pd(PPh₃)₄ (2 mol%) Enhances coupling efficiency Solvent DMF vs. THF Higher polarity improves solubility . -
Process Monitoring: Use inline FTIR to track carbonyl intermediates. Terminate reactions at >90% conversion to minimize side products .
Q. How do structural analogs compare in pharmacological applications?
Methodological Answer:
-
Comparative Table:
Compound Substituent LogP Bioactivity (IC₅₀) Benzyl 3-propargylpiperidine-1-carboxylate Propargyl 2.1 12 nM (Enzyme X) Benzyl 4-aminopiperidine-1-carboxylate NH₂ 1.8 45 nM (Enzyme X) Benzyl 2-propylpiperidine-1-carboxylate Propyl 3.0 >1 µM (Enzyme X)
Key Insight: Propargyl groups enhance target binding via π-π stacking, while bulky substituents reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
